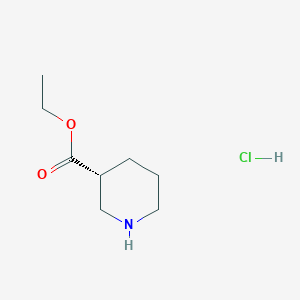

(R)-Ethyl piperidine-3-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3R)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660823 | |

| Record name | Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37675-19-7 | |

| Record name | Ethyl (3R)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37675-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Ethyl piperidine-3-carboxylate hydrochloride CAS number

An In-depth Technical Guide to (R)-Ethyl piperidine-3-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern pharmaceutical development. The document delves into its chemical identity, physicochemical properties, synthesis, and state-of-the-art analytical characterization methods. Emphasis is placed on the critical step of chiral resolution to isolate the desired (R)-enantiomer. Furthermore, this guide explores its significant applications as a precursor in the synthesis of various therapeutic agents, including DPP-4 inhibitors and novel CNS-active compounds. Detailed protocols, safety guidelines, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate.

Introduction: The Strategic Importance of a Chiral Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry.[1] The introduction of a chiral center, as seen in (R)-Ethyl piperidine-3-carboxylate, transforms this simple heterocycle into a high-value intermediate, enabling the stereospecific synthesis of complex drug molecules.[2][3] The (R)-enantiomer, in particular, is a crucial precursor for a range of pharmacologically active compounds, where stereochemistry dictates therapeutic efficacy and safety.[4][5]

This guide focuses on the hydrochloride salt form, which is often preferred in a laboratory and manufacturing setting due to its enhanced stability, improved handling characteristics as a solid, and predictable solubility compared to the free base, which is typically a liquid or oil.[3][4][6] Understanding the technical nuances of this specific salt is paramount for its successful application in multi-step synthetic campaigns.

Nomenclature and Physicochemical Properties

Precise identification of chemical entities is fundamental. (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt are distinct compounds with unique identifiers and properties. The free base is also commonly referred to as (R)-ethyl nipecotate.[7][8]

| Property | (R)-Ethyl piperidine-3-carboxylate (Free Base) | This compound |

| Synonyms | (R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester[7][8] | (R)-3-Piperidinecarboxylic Acid Ethyl Ester HCl[9] |

| CAS Number | 25137-01-3[7][8][10] | 37675-19-7[11] |

| Molecular Formula | C₈H₁₅NO₂[7] | C₈H₁₅NO₂·HCl[11] (or C₈H₁₆ClNO₂)[12][13] |

| Molecular Weight | 157.21 g/mol [7][8] | 193.67 g/mol [11][12][13] |

| Appearance | Colorless to light yellow liquid[4][6] | White to off-white solid |

| Density | ~1.092 g/mL at 25 °C[7] | Not applicable (solid) |

| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, and DMSO[3] | Soluble in water and alcohols |

| Storage | Store in a cool, dry, well-ventilated place, protected from moisture and light[3] | Store under inert gas (e.g., Argon) at room temperature[11] |

Synthesis and Chiral Resolution: From Racemate to Enantiopure Intermediate

The industrial production of enantiomerically pure this compound hinges on two key stages: the synthesis of the racemic ethyl nipecotate and its subsequent optical resolution.

Synthesis of Racemic Ethyl Piperidine-3-carboxylate

The racemic precursor is typically synthesized via the hydrogenation of a pyridine-based starting material, such as ethyl nicotinate. This reduction of the aromatic pyridine ring to a piperidine ring can be achieved using various catalytic systems. A common approach involves catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under hydrogen pressure.[14]

Chiral Resolution: The Critical Separation

The separation of the racemic mixture into its constituent enantiomers is the most crucial and often challenging step. Classical resolution via diastereomeric salt formation is a widely employed and scalable method. This process relies on reacting the racemic base (ethyl nipecotate) with a chiral acid. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

Commonly used resolving agents include enantiomerically pure forms of tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid.[5][15][16][17] The choice of resolving agent and solvent system is critical for achieving high yield and high enantiomeric excess (e.e.). For example, dibenzoyl-L-tartaric acid can be used to selectively precipitate the (S)-enantiomer salt, leaving the (R)-enantiomer enriched in the mother liquor, or vice-versa depending on the conditions.[5][17]

Formation of the Hydrochloride Salt

Once the desired (R)-enantiomer is isolated and purified, it is converted to the hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treating it with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl). The hydrochloride salt precipitates from the solution and can be collected by filtration, washed, and dried. This final form is a stable, crystalline solid, which is ideal for storage and subsequent use.[14]

Caption: General workflow for the synthesis and chiral resolution of (R)-Ethyl piperidine-3-carboxylate HCl.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical control is essential to validate the identity, purity, and enantiomeric integrity of the final product. A multi-technique approach is required for comprehensive characterization.

Structural and Purity Analysis

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is used to confirm the molecular structure of the compound. The spectra should be consistent with the expected piperidine ring and ethyl ester functionalities.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the expected mass for both the free base cation and the intact salt.

-

High-Performance Liquid Chromatography (HPLC): An achiral HPLC method (e.g., reversed-phase) is used to determine the chemical purity of the compound, separating it from any residual starting materials or by-products.

Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) is the most critical quality control parameter. This is almost exclusively performed using Chiral High-Performance Liquid Chromatography (CHPLC).

Protocol: Chiral HPLC for Enantiomeric Purity of Ethyl Nipecotate

This protocol is a representative method based on established techniques for separating ethyl nipecotate enantiomers.[15]

-

Column Selection: An immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IC) is effective for this separation.[15]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[15] The diethylamine is a crucial additive that improves peak shape and resolution for basic analytes like piperidines.

-

Sample Preparation: Accurately weigh and dissolve a sample of (R)-Ethyl piperidine-3-carboxylate HCl in the mobile phase to a concentration of approximately 1 mg/mL. A sample of the racemic compound should also be prepared as a reference to confirm the retention times of both enantiomers.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm

-

-

Analysis: Inject the racemic standard to identify the peaks for the (R)- and (S)-enantiomers. Then, inject the sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

-

e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Caption: Workflow for determining enantiomeric purity using Chiral HPLC.

Applications in Drug Discovery and Development

(R)-Ethyl piperidine-3-carboxylate is not just an intermediate; it is a key strategic component for accessing specific, high-value therapeutic targets. Its utility stems from the fixed stereochemistry and the presence of two reactive handles: the secondary amine and the ethyl ester.

-

GABA Uptake Inhibitors: As an analogue of nipecotic acid, a known GABA reuptake inhibitor, this scaffold is fundamental to the design of anticonvulsant and anti-anxiety drugs.[7] The (R)-enantiomer of nipecotic acid is a more potent inhibitor of GABA uptake than the (S)-isomer.[5]

-

DPP-4 Inhibitors: It is a documented reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[7][8]

-

Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): The piperidine core is integral to many CNS agents, and this chiral synthon is used in the development of novel SNRIs for treating depression and other mood disorders.[7]

-

Muscarinic Receptor Ligands: Research has shown that (R)-nipecotic acid ethyl ester ((R)-NAEE) interacts directly with cholinergic muscarinic receptors, acting as an agonist for the M2 subtype and an antagonist at M1 sites, highlighting its potential in neuropharmacology.[18]

Caption: Role as a versatile scaffold in multi-step drug synthesis.

Safety, Handling, and Storage

Proper handling of (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[7][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][20] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][20]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12][20]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and get medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][20]

-

-

Storage: The hydrochloride salt should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[20] For long-term stability, especially for the free base, storage under an inert atmosphere (e.g., argon) is recommended.[11]

-

Incompatibilities: Avoid strong oxidizing agents, moisture, and water, as the compound can be hygroscopic.[14][20]

Conclusion

This compound is a cornerstone chiral building block for modern pharmaceutical synthesis. Its value lies in the stereochemically defined piperidine scaffold, which allows for the efficient and targeted construction of complex drug candidates. A thorough understanding of its synthesis, particularly the nuances of chiral resolution, coupled with robust analytical characterization, is essential for its effective application. By adhering to proper handling and safety protocols, researchers and drug development professionals can leverage this powerful intermediate to accelerate the discovery of new and improved therapeutics.

References

- 1. acgpubs.org [acgpubs.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]

- 4. CAS 25137-01-3: (-)-Ethyl nipecotate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl (3R)-piperidine-3-carboxylate CAS 25137-01-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]

- 10. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 11. calpaclab.com [calpaclab.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 17. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 18. (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.es [fishersci.es]

An In-Depth Technical Guide to the Molecular Weight of (R)-Ethyl piperidine-3-carboxylate HCl

Abstract: This technical guide provides a comprehensive analysis of the molecular weight of (R)-Ethyl piperidine-3-carboxylate hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. The document begins by establishing the theoretical molecular weight based on the compound's elemental composition. It then transitions to detailed, field-proven experimental protocols for the verification of this fundamental property, including High-Resolution Mass Spectrometry (HRMS) and non-aqueous potentiometric titration. The causality behind methodological choices is explored, providing researchers and drug development professionals with a robust framework for identity confirmation, quality control, and regulatory compliance. This guide serves as a self-validating system, grounding theoretical calculations in rigorous, practical application.

Compound Profile and Significance

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a pivotal intermediate in the synthesis of a variety of pharmacologically active agents. Its stereospecific structure is leveraged in the development of compounds targeting the central nervous system, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and novel GABA uptake inhibitors.[1][2][3] The hydrochloride salt form is frequently used to improve the compound's stability and handling characteristics.

Accurate determination of its molecular weight is a foundational requirement for all subsequent research and development activities, from reaction stoichiometry and analytical method development to formulation and quality control (QC).

Table 1: Physicochemical Properties of (R)-Ethyl piperidine-3-carboxylate HCl

| Property | Value | Source(s) |

| IUPAC Name | ethyl (3R)-piperidine-3-carboxylate hydrochloride | N/A |

| Synonyms | (R)-Ethyl nipecotate hydrochloride | [1][2] |

| Chemical Structure |  | N/A |

| Molecular Formula | C₈H₁₅NO₂·HCl | [4][5] |

| Theoretical Molecular Weight | 193.67 g/mol | [4][5] |

| CAS Number | 37675-19-7 | [4] |

| Free Base MW | 157.21 g/mol | [1][2][6][7] |

| Free Base CAS | 25137-01-3 | [1][2][6][7] |

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C₈H₁₅NO₂·HCl) using the standard atomic weights of its constituent elements.

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 16 × 1.008 u = 16.128 u (15 in the parent molecule + 1 in HCl)

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 2 × 15.999 u = 31.998 u

-

Chlorine (Cl): 1 × 35.453 u = 35.453 u

Total Molecular Weight = 96.088 + 16.128 + 14.007 + 31.998 + 35.453 = 193.674 u

This value is typically rounded to 193.67 g/mol for practical laboratory use. It is critical to distinguish this from the molecular weight of the free base, (R)-Ethyl piperidine-3-carboxylate (C₈H₁₅NO₂), which is 157.21 g/mol .[1][2][6][7] The 36.46 g/mol difference corresponds to the molecular weight of hydrogen chloride (HCl).

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a substance. The following section details two robust, orthogonal methods for this purpose.

Caption: Overall workflow for molecular weight determination.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the gold standard for determining the molecular weight of small molecules. Its ability to measure mass-to-charge ratios (m/z) with high precision (typically <5 ppm error) allows for the unambiguous determination of a compound's elemental composition. For a pre-charged salt like an amine hydrochloride, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that transfers the molecule from solution to the gas phase with minimal fragmentation, preserving the molecular ion for detection. The analysis is typically performed in positive ion mode, where the molecule of interest is observed as the protonated free base.

References

- 1. scbt.com [scbt.com]

- 2. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (R)-ethyl nipecotate hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (R)-ethyl nipecotate hydrochloride, a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental design, data interpretation, and the subtle yet significant impact of the hydrochloride salt formation on the spectroscopic output.

Introduction to (R)-ethyl nipecotate hydrochloride

(R)-ethyl nipecotate, the ethyl ester of (R)-nipecotic acid, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2][3][4][5] Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in polar solvents. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and stereochemistry.

This guide will delve into the three cornerstone spectroscopic techniques for the structural elucidation of (R)-ethyl nipecotate hydrochloride: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizing the Structure

To provide a clear reference point for the subsequent spectroscopic analysis, the chemical structure of (R)-ethyl nipecotate hydrochloride is presented below.

Figure 1: Chemical structure of (R)-ethyl nipecotate hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R)-ethyl nipecotate hydrochloride, both ¹H and ¹³C NMR are essential to confirm the connectivity and stereochemistry of the molecule.

A. Experimental Protocol: Acquiring High-Quality NMR Spectra

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. (R)-ethyl nipecotate hydrochloride is an ammonium salt, making it highly soluble in deuterated water (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred as it allows for the exchange of the acidic N-H protons, simplifying the spectrum. However, the hydroxyl proton of any residual water will appear as a broad peak (around 4.8 ppm in D₂O).

-

Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).

2. ¹H NMR Acquisition:

-

A standard proton experiment is performed. Key parameters to consider are the number of scans (typically 8 to 16) and the relaxation delay (D1), which should be set to at least 1-2 seconds to ensure quantitative integration.

3. ¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 to 1024 or more) and a longer experimental time are required.

B. ¹H NMR Spectral Interpretation: A Proton's Perspective

The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant downfield shifting effect on the adjacent protons. The expected ¹H NMR spectral data for (R)-ethyl nipecotate hydrochloride in D₂O is summarized in the table below. The chemical shifts are predicted based on data for the free base and known effects of protonation on similar piperidine systems.[6][7][8][9]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| -CH₂- (ethyl) | ~4.2 | q | ~7.1 | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |

| Piperidine ring protons | ~3.0 - 3.6 | m | - | ~5H | These protons are deshielded due to the adjacent positively charged nitrogen. The signals are often complex and overlapping. |

| Piperidine ring protons | ~1.7 - 2.2 | m | - | ~4H | The remaining piperidine ring protons are further from the nitrogen and ester group, appearing at a more upfield chemical shift. |

| -CH₃ (ethyl) | ~1.2 | t | ~7.1 | 3H | The terminal methyl group of the ethyl ester, split into a triplet by the adjacent methylene group. |

C. ¹³C NMR Spectral Interpretation: The Carbon Skeleton

Similar to the proton NMR, the carbons in the vicinity of the protonated nitrogen will experience a downfield shift. Below is a table of the predicted ¹³C NMR chemical shifts for (R)-ethyl nipecotate hydrochloride.[7][10][11][12][13]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (ester) | ~173 | The carbonyl carbon of the ester group, typically found in this region. |

| -CH₂- (ethyl) | ~62 | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| Piperidine C2, C6 | ~45-50 | These carbons are adjacent to the protonated nitrogen and are shifted downfield. |

| Piperidine C3 | ~40 | The chiral carbon bearing the ester group. |

| Piperidine C4, C5 | ~25-30 | The remaining piperidine ring carbons, appearing at a more upfield chemical shift. |

| -CH₃ (ethyl) | ~14 | The terminal methyl carbon of the ethyl ester. |

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (R)-ethyl nipecotate hydrochloride, IR spectroscopy is particularly useful for confirming the presence of the ester and the ammonium salt.

A. Experimental Protocol: Solid-State Analysis

Since (R)-ethyl nipecotate hydrochloride is a solid, it is typically analyzed using Attenuated Total Reflectance (ATR) or as a potassium bromide (KBr) pellet.

1. ATR-FTIR:

-

A small amount of the solid sample is placed directly on the ATR crystal (usually diamond).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is then recorded. This method is fast and requires minimal sample preparation.

2. KBr Pellet:

-

A few milligrams of the sample are ground with anhydrous KBr powder.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the IR beam path for analysis.

B. IR Spectral Interpretation: Vibrational Fingerprints

The IR spectrum of (R)-ethyl nipecotate hydrochloride will exhibit characteristic absorption bands for the ester and the secondary ammonium ion.[14][15][16][17][18]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2700 | N⁺-H stretch | Secondary ammonium |

| ~2950-2850 | C-H stretch | Alkanes (piperidine and ethyl) |

| ~1735 | C=O stretch | Ester |

| ~1620-1560 | N⁺-H bend | Secondary ammonium |

| ~1200 | C-O stretch | Ester |

The most telling feature of the hydrochloride salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations of the secondary ammonium ion. This often overlaps with the C-H stretching vibrations.[14][17] Additionally, the N⁺-H bending vibration in the 1620-1560 cm⁻¹ region is a key indicator of the secondary amine salt.[17]

III. Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is the most suitable technique for analyzing (R)-ethyl nipecotate hydrochloride.

A. Experimental Protocol: Gentle Ionization with ESI

1. Sample Preparation:

-

The sample is dissolved in a suitable solvent, typically methanol or a mixture of water and acetonitrile, at a low concentration (e.g., 10-100 µg/mL).

-

A small amount of formic acid may be added to the solvent to promote protonation.

2. ESI-MS Analysis:

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

The analysis is typically performed in positive ion mode to detect the protonated molecule.

B. Mass Spectrum Interpretation: The Molecular Ion

Even though the sample is a hydrochloride salt, in the gas phase of the mass spectrometer, the HCl is typically lost, and the free base is observed. The expected key ion in the positive-mode ESI mass spectrum is the protonated molecule [M+H]⁺, where M is the molecular weight of the free base, (R)-ethyl nipecotate (C₈H₁₅NO₂).

| Ion | Calculated m/z |

| [C₈H₁₅NO₂ + H]⁺ | 158.12 |

The observation of a prominent ion at m/z 158.12 confirms the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the molecular formula.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of (R)-ethyl nipecotate hydrochloride.

Figure 2: A typical workflow for the spectroscopic analysis of (R)-ethyl nipecotate hydrochloride.

Conclusion

The comprehensive spectroscopic characterization of (R)-ethyl nipecotate hydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, particularly the ammonium salt and the ester, and mass spectrometry verifies the molecular weight. By understanding the principles behind each technique and the specific spectral features of this important chiral intermediate, researchers can confidently ensure the quality and identity of their material, a critical step in the drug development process.

References

- 1. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 10. Ethyl nipecotate(5006-62-2) 13C NMR spectrum [chemicalbook.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 12. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Methanamine, hydrochloride [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. spectroscopyeurope.com [spectroscopyeurope.com]

chemical structure of (R)-Ethyl piperidine-3-carboxylate

An In-depth Technical Guide to (R)-Ethyl piperidine-3-carboxylate for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a key chiral building block, it forms the structural core of numerous biologically active molecules. Its rigid piperidine scaffold and stereochemically defined center at the C3 position make it an invaluable synthon for developing drugs that require precise three-dimensional architecture for optimal target engagement. This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind its synthetic routes and analytical validation, offering field-proven insights to empower your research and development endeavors.

Chapter 1: Physicochemical Properties and Identification

The fundamental physical and chemical properties of (R)-Ethyl piperidine-3-carboxylate are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number | 25137-01-3 | [1][2] |

| Appearance | Colorless to yellowish liquid | [2][3] |

| Density | ~1.092 g/mL at 25 °C | [2] |

| Boiling Point | 102-104 °C at 7 mmHg | |

| Flash Point | 104 °C (219.2 °F) | [2] |

| Refractive Index | ~1.460 (n20/D) | |

| Purity | Typically ≥97% | [1][2] |

Chemical Identifiers:

-

IUPAC Name: ethyl (3R)-piperidine-3-carboxylate

-

Synonyms: (R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester[1]

-

SMILES: CCOC(=O)[C@@H]1CCCNC1[2]

-

InChI Key: XIWBSOUNZWSFKU-SSDOTTSWSA-N[2]

Chapter 2: Stereochemistry and Structural Elucidation

The biological activity of pharmaceuticals derived from this molecule is critically dependent on the absolute stereochemistry at the C3 position. The "(R)" designation signifies the right-handed configuration at this chiral center, which dictates the spatial orientation of the ethyl carboxylate group relative to the piperidine ring. This specific conformation is essential for its role as a precursor to targeted therapeutics.

Caption: 2D structure of (R)-Ethyl piperidine-3-carboxylate.

Chapter 3: Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques. While publicly available spectra for this specific enantiomer are scarce, its structure allows for a confident prediction of its spectral characteristics based on fundamental principles and data from its racemic form, ethyl nipecotate.[4]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethyl Group: A triplet integrating to 3 protons (CH₃) is expected around δ 1.2-1.3 ppm, coupled to the methylene protons. A quartet integrating to 2 protons (OCH₂) is expected further downfield, around δ 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

Piperidine Ring Protons: These will appear as a complex series of multiplets between δ 1.5 and 3.5 ppm. The proton at the C3 chiral center (CH-COOEt) will be the most downfield of the ring protons (excluding those adjacent to the nitrogen), likely appearing around δ 2.8-3.0 ppm.

-

Amine Proton (NH): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically appearing between δ 1.5 and 3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, expected to appear around δ 173-175 ppm.[4]

-

Ethyl Group Carbons: The OCH₂ carbon will be around δ 60-62 ppm, and the CH₃ carbon will be upfield, around δ 14-15 ppm.

-

Piperidine Ring Carbons: The C3 chiral center will be around δ 40-45 ppm. The other ring carbons (C2, C4, C5, C6) will appear in the δ 25-55 ppm range.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1730 cm⁻¹.[4]

-

N-H Stretch: A moderate, somewhat broad peak in the region of 3300-3400 cm⁻¹ indicates the secondary amine.

-

C-H Stretch: Aliphatic C-H stretching bands will be present just below 3000 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 157. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 112, and loss of the entire ethyl carboxylate group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 84.

Chapter 4: Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a critical step in its utilization. While several strategies exist, including asymmetric hydrogenation of pyridine precursors[5][6] and enzymatic resolutions[7][8], the most established and scalable method is the classical chemical resolution of racemic ethyl nipecotate using a chiral resolving agent.

Workflow: Synthesis via Diastereomeric Salt Resolution

This approach relies on the principle that reacting a racemic mixture with a single enantiomer of a chiral resolving agent produces two diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Caption: Workflow for chiral resolution of ethyl nipecotate.

Protocol: Resolution of Racemic Ethyl Nipecotate

This protocol is a representative methodology based on established chemical principles for diastereomeric salt resolution.[9][10]

Objective: To isolate (R)-Ethyl piperidine-3-carboxylate from a racemic mixture.

Materials:

-

Racemic ethyl nipecotate

-

Di-benzoyl-L-tartaric acid (resolving agent)

-

Ethanol (solvent)

-

Aqueous sodium hydroxide (or other suitable base)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

Salt Formation: Dissolve racemic ethyl nipecotate in a suitable solvent, such as ethanol.[10] In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Add the resolving agent solution to the racemic mixture solution. Stir the combined solution and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Causality Insight: The choice of solvent is critical. The ideal solvent will have a significant solubility differential between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution. Ethanol is a common choice for this system.[10]

-

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities. The filtrate, which is now enriched in the other diastereomer, should be saved.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt crystals in a biphasic system of water and an organic extraction solvent (e.g., dichloromethane).

-

Basification: Add a base (e.g., 1M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid, converting it to its water-soluble sodium salt, and liberates the free ethyl nipecotate enantiomer into the organic layer.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl piperidine-3-carboxylate.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral chromatography (HPLC or GC). The process can be repeated with the filtrate to isolate the other enantiomer.

Chapter 5: Applications in Medicinal Chemistry and Drug Development

(R)-Ethyl piperidine-3-carboxylate is a premier building block due to its conformational rigidity and chiral nature. It serves as a starting material for a variety of high-value pharmaceutical targets.

Key Therapeutic Areas:

-

Anticonvulsants: It is a precursor to (R)-Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. This mechanism is central to the action of anticonvulsant drugs like Tiagabine.[11]

-

Antidiabetics: The piperidine scaffold is used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[1][2]

-

Antipsychotics & CNS Disorders: It is a reactant for creating dual H1/5-HT2A receptor antagonists for sleep disorders and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) for depression and anxiety.[2]

-

Oncology: The related (S)-enantiomer is a key fragment in the synthesis of Janus Kinase 2 (JAK2) inhibitors, which are targets in myeloproliferative neoplasms.[12]

Caption: Role as a building block in multi-step drug synthesis.

Chapter 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling (R)-Ethyl piperidine-3-carboxylate.

GHS Hazard Information: [2]

| Pictogram | Code | Hazard Statement |

|---|

|

| GHS05, GHS07 | Danger | | | H315 | Causes skin irritation. | | | H318 | Causes serious eye damage. | | | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors. If ventilation is inadequate, use a suitable respirator.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

It is classified as a combustible liquid; store away from heat and open flames.[2]

Conclusion

(R)-Ethyl piperidine-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for the creation of sophisticated, stereochemically defined pharmaceuticals. A thorough understanding of its properties, from its fundamental physicochemical characteristics to the nuances of its chiral synthesis, is paramount for its effective use. The methodologies and insights presented in this guide are intended to provide researchers and drug development professionals with a solid, authoritative foundation for incorporating this valuable synthon into their discovery and development pipelines, ensuring both scientific rigor and validated, reproducible outcomes.

References

- 1. scbt.com [scbt.com]

- 2. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]

- 3. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 11. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 12. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

commercial availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride

An In-depth Technical Guide to the Commercial Availability of (R)-Ethyl piperidine-3-carboxylate hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. As a critical chiral building block, the accessibility and quality of this compound are paramount for the successful synthesis of numerous active pharmaceutical ingredients (APIs). This document delves into its commercial availability, prevalent synthetic and purification methodologies, essential quality control protocols, and significant applications, grounding all claims in authoritative sources.

Introduction: The Significance of a Chiral Scaffold

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a valued chiral intermediate in medicinal chemistry.[1] Its hydrochloride salt is often the preferred form for handling and stability. The piperidine ring is a ubiquitous scaffold in approved drugs, and introducing chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[2] This specific enantiomer, the (R)-isomer, is a key precursor for a range of therapeutics, including treatments for diabetes, epilepsy, and sleep disorders.[3] Understanding its supply chain, from synthesis to quality verification, is therefore crucial for any research and development program that utilizes it.

Chemical and Physical Properties

The compound is commercially available as both a free base (a liquid) and a hydrochloride salt (a solid). The hydrochloride form often offers improved stability and ease of handling for weighing and formulation.

| Property | (R)-Ethyl piperidine-3-carboxylate (Free Base) | (R)-Ethyl piperidine-3-carboxylate HCl (Salt) |

| Synonyms | (R)-ethyl nipecotate, (-)-Ethyl nipecotate | Ethyl nipecotate hydrochloride |

| CAS Number | 25137-01-3[1][3] | 37675-19-7[4] |

| Molecular Formula | C₈H₁₅NO₂[1] | C₈H₁₅NO₂ · HCl[4] (or C₈H₁₆ClNO₂) |

| Molecular Weight | 157.21 g/mol [1][3] | 193.67 g/mol [4] |

| Appearance | Clear, colorless to almost colorless liquid[5] | White solid |

| Purity (Typical) | ≥97%[4] | ≥97% |

| Density | ~1.092 g/mL at 25 °C | Not applicable |

| Boiling Point | 110 °C at 20 mmHg[5] | Not applicable |

| Flash Point | 104 °C (219.2 °F) | Not applicable |

Commercial Availability and Sourcing

This compound and its free base are readily available from a variety of chemical suppliers catering to research and bulk manufacturing scales. Purity levels are typically high (≥97%), but verification of enantiomeric excess (e.e.) is a critical step for the end-user.

Table of Representative Suppliers:

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich (Merck) | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Often supplied as the free base with ≥97% purity. |

| Tokyo Chemical Industry (TCI) | Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Marketed as a key intermediate for GABA uptake inhibitors like Tiagabine.[6] |

| Santa Cruz Biotechnology | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Available for research use, typically at ≥98% purity.[3] |

| BLD Pharm | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Listed as a building block for anticonvulsants.[7] |

| CP Lab Safety | This compound | 37675-19-7 | Explicitly lists the hydrochloride salt with ≥97% purity.[4] |

| Oakwood Chemical | Ethyl Piperidine-3-carboxylate hydrochloride | 4842-86-8 | Note: This CAS may refer to the racemic mixture; verification is essential.[8] |

Disclaimer: This list is not exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and stereochemistry.

Core Synthetic Methodologies: Accessing the Chiral Intermediate

The industrial production of the (R)-enantiomer predominantly relies on the separation of a racemic mixture, a process known as chiral resolution. Asymmetric synthesis routes are also being developed but classical resolution remains a cost-effective and common approach.

Chiral Resolution via Diastereomeric Salt Formation

The most documented method for obtaining enantiomerically pure ethyl nipecotate is the resolution of the racemate using a chiral resolving agent.[9][10] The underlying principle is the reaction of the racemic base with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Workflow for Chiral Resolution: A common and effective resolving agent is di-benzoyl-L-tartaric acid.[9][11]

-

Salt Formation: Racemic (±)-ethyl nipecotate is dissolved in a suitable solvent, such as aqueous ethanol. Di-benzoyl-L-tartaric acid is added, forming two diastereomeric salts: ((R)-ethyl nipecotate)-(L-tartrate) and ((S)-ethyl nipecotate)-(L-tartrate).[9]

-

Fractional Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt is less soluble and will preferentially crystallize out of the solution. For example, using di-benzoyl-L-tartaric acid often leads to the precipitation of the (S)-enantiomer salt, leaving the desired (R)-enantiomer enriched in the mother liquor.[9][11]

-

Isolation: The crystallized salt is removed by filtration.

-

Liberation of the Free Base: The enriched mother liquor (containing the (R)-enantiomer salt) is treated with a base (e.g., sodium carbonate) to neutralize the tartaric acid and liberate the (R)-ethyl nipecotate free base.[9]

-

Extraction & Purification: The free base is extracted from the aqueous solution using an organic solvent (e.g., MTBE) and purified, typically by distillation.

-

Salt Formation (HCl): To obtain the final product, the purified (R)-ethyl nipecotate free base is dissolved in a solvent and treated with hydrochloric acid to precipitate the stable hydrochloride salt.

References

- 1. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]

- 6. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. Ethyl Piperidine-3-carboxylate hydrochloride [oakwoodchemical.com]

- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

safety and handling of (R)-ethyl nipecotate hydrochloride

An In-depth Technical Guide to the Safe Handling and Use of (R)-ethyl nipecotate hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (R)-ethyl nipecotate hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to offer a deeper understanding of the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.

Compound Profile and Significance

(R)-ethyl nipecotate is a chiral ester derived from nipecotic acid.[1] It serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of compounds active in the central nervous system (CNS).[1] Its hydrochloride salt form is often used to improve solubility and stability. Given its role in the synthesis of novel therapeutics, a thorough understanding of its chemical properties and associated hazards is paramount for all personnel involved in its handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (R)-ethyl nipecotate hydrochloride is critical for its safe handling and storage. These properties dictate the necessary precautions to prevent accidental exposure and ensure the compound's stability.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Clear colorless to yellow-brown liquid | |

| Boiling Point | 102-104 °C @ 7-9 mmHg | [3][4] |

| Density | ~1.012 g/mL at 25 °C | [3][4] |

| Flash Point | 90-91 °C (194-195.8 °F) - Closed Cup | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |

| Storage Temperature | Recommended: 2–8 °C (refrigerated) under inert gas | [3][5] |

The combustible nature of this liquid, as indicated by its flash point, necessitates that it be kept away from open flames, sparks, and hot surfaces.[2][4] Its sensitivity to air also underscores the recommendation for storage under an inert atmosphere.[3]

Hazard Identification and Risk Assessment

(R)-ethyl nipecotate hydrochloride is classified as a hazardous substance. A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[2][4][8][9]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][4]

-

Flammable Liquids (Category 4) / Combustible Liquid: Combustible liquid.[4][10][11]

The "Danger" or "Warning" signal words are associated with this compound, reflecting its potential to cause significant harm upon improper handling.[4][7]

Toxicological Profile

While comprehensive toxicological data is not widely available, the known hazards warrant caution.[4][12] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2][12] As a corrosive material, ingestion can cause severe damage to the gastrointestinal tract.[2][12]

Standard Operating Procedures for Safe Handling

Adherence to meticulously designed standard operating procedures (SOPs) is non-negotiable. The following protocols are based on established safety data and best laboratory practices.

Engineering Controls and Ventilation

The primary defense against exposure is the use of robust engineering controls.

-

Chemical Fume Hood: All handling of (R)-ethyl nipecotate hydrochloride, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[5] This is crucial to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[4][8]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible eyewash stations and safety showers.[5] Proximity of these safety devices to the handling area is critical for rapid response in case of accidental contact.

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide a critical barrier against direct exposure.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[7][8] This is to prevent contact with the liquid, which can cause serious eye damage.[2]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and removed carefully to avoid skin contamination.[2][5]

-

Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[5] For larger quantities, impervious clothing may be necessary.[7][8]

-

-

Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors should be used.[5][12]

Workflow for Solution Preparation

This protocol outlines the step-by-step methodology for safely preparing a solution of (R)-ethyl nipecotate hydrochloride.

-

Preparation and Pre-checks:

-

Don all required PPE (goggles, lab coat, gloves).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment (glassware, stirrer, solvent, etc.) and place it inside the fume hood.

-

-

Aliquotting the Compound:

-

Carefully open the container of (R)-ethyl nipecotate hydrochloride inside the fume hood.

-

Using a clean pipette, transfer the required volume of the liquid to a tared vessel.

-

Securely close the primary container immediately after use.

-

-

Dissolution:

-

Slowly add the desired solvent to the vessel containing the compound.

-

If necessary, use a magnetic stirrer to facilitate dissolution.

-

-

Finalization and Storage:

-

Once fully dissolved, transfer the solution to a clearly labeled storage container. The label should include the compound name, concentration, solvent, date, and relevant hazard pictograms.

-

Store the solution under the appropriate conditions (e.g., refrigerated).

-

-

Decontamination:

-

Wipe down the work area within the fume hood with an appropriate solvent.

-

Dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Wash hands thoroughly after completing the procedure.

-

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

Immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][4]

Spill Management

A prompt and systematic response to a spill is essential to prevent the spread of contamination and exposure.

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Report: Report the incident to the appropriate safety officer or supervisor.

Spill Response Workflow Diagram

Caption: Workflow for managing a chemical spill.

Storage and Disposal

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Location: Keep in a dry, cool, and well-ventilated place.[5][7] A designated corrosives area is recommended.[2][5]

-

Conditions: Refrigeration (2-8°C) is often advised.[3][5] Store away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[2][4][5]

Disposal

Chemical waste must be managed responsibly to prevent environmental contamination.

-

Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[5]

-

Procedure: Dispose of the compound and its container at an approved waste disposal plant.[4][8] Do not dispose of it down the drain.

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. fishersci.es [fishersci.es]

- 3. Ethyl nipecotate CAS#: 5006-62-2 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-Ethyl nipecotate, 96% 25137-01-3 India [ottokemi.com]

- 11. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 12. fishersci.ca [fishersci.ca]

(R)-Ethyl piperidine-3-carboxylate hydrochloride storage conditions

An In-Depth Technical Guide to the Optimal Storage and Handling of (R)-Ethyl piperidine-3-carboxylate hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the precise storage and handling requirements for this compound. As a crucial chiral building block in the synthesis of numerous pharmaceutical agents, including DPP-4 and GABA uptake inhibitors, preserving its chemical purity and enantiomeric integrity is paramount for reproducible and successful downstream applications.[1][2] This document moves beyond simple data sheet recommendations to explain the underlying chemical principles that dictate the prescribed protocols, ensuring a self-validating system of laboratory best practices.

Part 1: Core Chemical Profile and Stability Drivers

This compound is the salt form of an amino ester. This structure informs its physical properties and dictates its primary vulnerabilities. The hydrochloride salt is typically a solid, which can offer handling advantages over the freebase liquid form, but it also introduces a significant susceptibility to moisture.[1][3]

Understanding the compound's inherent sensitivities is the foundation for establishing a robust storage strategy. The primary factors that can compromise its integrity are moisture, temperature, light, and atmospheric oxygen.

-

Hygroscopicity : As a hydrochloride salt, the compound is polar and has a high affinity for water molecules. Moisture absorption from the atmosphere is a primary risk, which can lead to physical changes (clumping), inaccurate weighing for reactions, and potentially initiate hydrolytic degradation of the ester functional group.[4]

-

Thermal Sensitivity : Chemical reactions, including degradation pathways, are accelerated at higher temperatures. For a sensitive intermediate, elevated temperatures can compromise long-term stability.

-

Photochemical Degradation : Exposure to light, particularly UV wavelengths, can provide the activation energy necessary to break chemical bonds and induce decomposition.

-

Oxidation : While not acutely sensitive, prolonged exposure to atmospheric oxygen can present a risk for many complex organic molecules over time.

-

Chiral Integrity : The biological and pharmacological activity of a final drug product often depends on a specific enantiomer.[5] While stable under proper conditions, harsh environments (e.g., extreme pH or temperature) could theoretically create conditions for racemization, compromising the enantiomeric purity of this critical starting material.

| Property | Data | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | (R)-ethyl nipecotate hydrochloride | [1][2] |

| CAS Number | 4842-86-8 (for hydrochloride) | [3][6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Typical Form | Solid | [3] |

| Primary Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [7] |

Part 2: Long-Term Storage Protocol: A Multi-Variable Approach

For the long-term preservation of this compound, a multi-faceted approach that simultaneously addresses all key vulnerabilities is required. The authoritative consensus from safety data sheets and chemical suppliers points to a stringent set of conditions.

The core directive for long-term storage is: Store in a freezer at or below -20°C, under an inert atmosphere, protected from light, in a hermetically sealed container. [8][9][10]

Causality of the Protocol:

-

Freezer Storage (-20°C) : This is the most critical parameter. Low temperatures drastically reduce the kinetic energy of molecules, slowing all potential degradation pathways—hydrolysis, oxidation, and other decomposition reactions—to a negligible rate.[8][9]

-

Inert Atmosphere (Argon or Nitrogen) : Backfilling the container with an inert gas displaces atmospheric oxygen and, crucially, ambient moisture. This provides a dry, non-reactive environment inside the container, directly inhibiting oxidation and hydrolysis.[8][9]

-

Light Protection : Storing the compound in an amber glass vial or placing a clear vial inside a secondary opaque container is essential to prevent photochemical degradation.[8][11]

-

Hermetic Sealing : The container cap must be tight-fitting. For added security, especially after the container has been opened, wrapping the cap and neck with parafilm provides an excellent secondary barrier against moisture ingress.[12]

| Parameter | Optimal Condition | Suboptimal (High-Risk) Condition | Rationale for Optimality |

| Temperature | ≤ -20°C (Freezer) [8][9] | 4°C (Refrigerator) or 20-25°C (Room Temp) | Drastically minimizes the rate of all chemical degradation reactions, ensuring maximum shelf life. |

| Atmosphere | Inert Gas (Argon, Nitrogen) [8][9] | Air | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Light | Dark (Amber Vial or Opaque Container) [8] | Ambient Light / Direct Sunlight | Prevents light-induced chemical reactions that can lead to decomposition. |

| Container | Tightly Sealed, Preferably with Parafilm Wrap [12] | Loosely capped or frequently opened | Provides a physical barrier to prevent the ingress of atmospheric moisture and other contaminants. |

Part 3: Experimental Workflow: From Storage to Reaction Vessel

Proper handling during experimental use is as critical as long-term storage. The transition from the stable freezer environment to the ambient laboratory atmosphere is a point of high vulnerability, primarily due to the risk of water condensation on the cold solid.

Below is a logical workflow designed to mitigate these risks during routine laboratory use.

Caption: Decision workflow for safely handling the compound.

Protocol: Weighing and Aliquoting Procedure

This protocol is a self-validating system designed to prevent atmospheric contamination of the bulk material.

-

Equilibration : Remove the sealed container from the freezer and immediately place it into a desiccator at room temperature. Do not open the container while it is cold. Allow it to warm to ambient temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and compromise the material.

-

Prepare an Inert Environment : The ideal handling environment is a glovebox with a dry, inert atmosphere.[13] If a glovebox is unavailable, perform the transfer in a fume hood under a gentle, positive pressure stream of nitrogen or argon directed at the opening of the container.

-

Aliquot Transfer : Once the container has reached room temperature, transfer it to the inert environment. Briefly open the main stock container and, using a clean spatula, quickly transfer the desired amount of solid into a pre-tared, sealable vial suitable for your reaction.

-

Reseal Stock Container : Before closing the main stock container, briefly purge the headspace with a stream of inert gas. Immediately and tightly close the lid. For an extra layer of protection, wrap the lid-bottle interface with parafilm.

-

Return to Storage : Promptly return the main stock container to the -20°C freezer to ensure its long-term stability is not compromised.

-

Handling the Aliquot : The weighed sample in the sealed vial is now ready for use. This method ensures the primary stock remains pristine and is only exposed to the atmosphere for minimal periods under controlled conditions.

Part 4: Hazard Management and Personal Safety

This compound is classified as a hazardous substance that requires appropriate personal protective equipment (PPE) and handling practices.

-

Hazard Profile : The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation upon inhalation.[9][14][15]

-

Required PPE :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or fine dust.[1]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[1]

-

Body Protection : A standard laboratory coat should be worn.

-

Respiratory Protection : If handling large quantities or if there is a risk of aerosolization, use a respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[1] All handling of the solid should be performed in a certified chemical fume hood or glovebox.[12]

-

Conclusion

The preservation of this compound's chemical and enantiomeric integrity is not dependent on a single condition, but on a holistic and rigorously applied system of controls. By understanding the compound's inherent sensitivities to moisture, temperature, and light, and by implementing the detailed storage and handling protocols outlined in this guide, researchers can ensure the material's quality and performance. Meticulous execution of these procedures is a cornerstone of achieving reliable and reproducible results in the synthesis of complex pharmaceutical targets.

References

- 1. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 7. fishersci.es [fishersci.es]

- 8. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]

- 10. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [chemicalbook.com]

- 11. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ethyl (3R)-piperidine-3-carboxylate | C8H15NO2 | CID 185582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to (R)-Ethyl piperidine-3-carboxylate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral Purity in Pharmaceutical Synthesis

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of drug design and development.[1][2] (R)-Ethyl piperidine-3-carboxylate hydrochloride, a versatile chiral building block, has emerged as a critical intermediate in the synthesis of a range of therapeutic agents. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its practical application in the synthesis of complex pharmaceuticals, offering field-proven insights for researchers and drug development professionals.

Section 1: Chemical Identity and Properties

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is crucial for scientific communication and procurement. This compound is known by several synonyms in the chemical literature and commercial catalogs.

| Preferred Name | This compound |

| Synonyms | (R)-Ethyl nipecotate hydrochloride, Ethyl (3R)-piperidine-3-carboxylate hydrochloride, (R)-3-Piperidinecarboxylic acid ethyl ester hydrochloride, (R)-Ethyl Piperidine-3-Carboxylate HCl |

| CAS Number | 37675-19-7 |

| Free Base CAS | 25137-01-3 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [3] |

Physicochemical Properties

Understanding the physicochemical properties of (R)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is essential for its handling, storage, and application in chemical synthesis.

| Property | (R)-Ethyl piperidine-3-carboxylate (Free Base) | This compound |

| Appearance | Colorless to light yellow liquid | White solid |

| Molecular Weight | 157.21 g/mol [4][5][6] | 193.67 g/mol |

| Density | 1.092 g/mL at 25 °C[5] | Not readily available |

| Boiling Point | 110 °C at 20 mmHg | Not applicable |

| Flash Point | 104 °C[5][7] | Not applicable |

| Solubility | Miscible with methanol | Information not readily available, but the hydrochloride salt form generally enhances water solubility. |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C.[3] | Room temperature, keep dry. |

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of this compound.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data for the free base is available, but specific shifts for the hydrochloride salt in common deuterated solvents are not consistently reported across the literature. For the related ethyl 4-piperidinecarboxylate, typical shifts include ~4.1 ppm (q, -OCH₂CH₃), ~3.1 ppm (m, piperidine H), ~2.6 ppm (m, piperidine H), ~1.9 ppm (m, piperidine H), and ~1.2 ppm (t, -OCH₂CH₃).[8] |

| ¹³C NMR | Similar to ¹H NMR, comprehensive data for the hydrochloride salt is not readily available in aggregated form. For ethyl 4-piperidinecarboxylate, characteristic peaks are observed around 175 ppm (C=O), 60 ppm (-OCH₂), 45 ppm (piperidine C), 41 ppm (piperidine C), and 14 ppm (-CH₃).[9] |

| FT-IR | Spectral data for the free base is available.[10] Key peaks would be expected for the N-H stretch (as the ammonium salt), C=O stretch of the ester, and C-O stretches. |

| Mass Spectrometry | Data for the free base is available.[10] |

Section 2: Synthesis and Chiral Purity

The synthesis of enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a critical step in its utilization as a chiral building block. The two primary strategies employed are chiral resolution of a racemic mixture and enantioselective synthesis.

Chiral Resolution of Racemic Ethyl Nipecotate